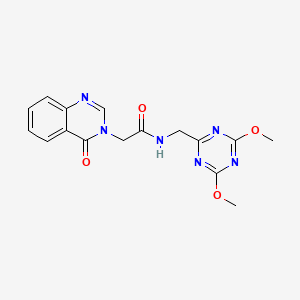

![molecular formula C18H20N2O B2797537 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole CAS No. 637745-30-3](/img/structure/B2797537.png)

5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is a chemical compound with the molecular formula C18H20N2O . It is a derivative of benzimidazole, which is a natural benzimidazole derivative and a component of vitamin B12 .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, a number of benzimidazole compounds can be obtained .Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The average mass of the molecule is 280.364 Da .Chemical Reactions Analysis

Benzimidazoles, including 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole, are known to participate in various chemical reactions such as nucleophilic and electrophilic substitutions . They are also good corrosion inhibitors for extremely aggressive, corrosive acidic media .Aplicaciones Científicas De Investigación

DNA Interaction and Cellular Applications Benzimidazole derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This interaction is crucial for applications in cellular biology, including chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. These derivatives also exhibit potential as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

Agriculture and Veterinary Medicine In agriculture and veterinary medicine, benzimidazole fungicides are specific inhibitors of microtubule assembly, crucial for fungal cell biology and molecular genetics. These compounds are utilized to study tubulin structure and microtubule organization, leading to advancements in understanding their mechanism of action (Davidse, 1986).

Therapeutic Potential and Drug Synthesis Benzimidazole compounds demonstrate a wide range of pharmacological properties, making them vital for the synthesis of new therapeutic agents. These include antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities. The benzimidazole core is significant in developing drugs with varied substituents, leading to pharmacologically active compounds of therapeutic interest (Babbar, Swikriti, & Arora, 2020).

Pharmaceutical Impurities and Novel Synthesis Methods Research into the novel synthesis of omeprazole, a proton pump inhibitor with a benzimidazole core, reveals insights into pharmaceutical impurities and development methods for proton pump inhibitors. This includes the study of various impurities in marketed formulations and the exploration of new synthesis processes for improved yield and simplicity (Saini et al., 2019).

Anticancer Research Benzimidazole hybrids have been extensively studied for their anticancer potential. These compounds act through various mechanisms, including intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. Substituents reported in research articles are crucial for synthesizing targeted benzimidazole derivatives as anticancer agents, providing a basis for rational design and development of novel therapeutic strategies (Akhtar et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Benzimidazole and its derivatives, including 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole, have been extensively studied due to their diverse biological activities . Future research may focus on further exploring the pharmacological properties of these compounds and developing potential chemotherapeutic agents .

Propiedades

IUPAC Name |

5,6-dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-13-6-4-5-7-18(13)21-9-8-20-12-19-16-10-14(2)15(3)11-17(16)20/h4-7,10-12H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRCWFPMPVAHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C=NC3=C2C=C(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid](/img/structure/B2797454.png)

![N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2797455.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2797457.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methoxybenzamide](/img/structure/B2797459.png)

![N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2797463.png)

![2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2797465.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide](/img/structure/B2797467.png)

![(2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2797469.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/no-structure.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797477.png)